N-(1,3-benzodioxol-5-yl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and quinoline intermediates. These intermediates are then coupled through a series of reactions, including sulfonation and acylation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
DNA Interaction: The compound could intercalate with DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4H-1,3-Benzodioxin-6-yl)acetamide
- N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
- N-(6-formyl-2H-1,3-benzodioxol-5-yl)acetamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(DIETHYLSULFAMOYL)-4-METHYLQUINOLIN-2-YL]SULFANYL}ACETAMIDE stands out due to its dual benzodioxole and quinoline structure, which imparts unique chemical and biological properties not commonly found in similar compounds.
Properties
Molecular Formula |
C23H25N3O5S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O5S2/c1-4-26(5-2)33(28,29)17-7-8-19-18(12-17)15(3)10-23(25-19)32-13-22(27)24-16-6-9-20-21(11-16)31-14-30-20/h6-12H,4-5,13-14H2,1-3H3,(H,24,27) |
InChI Key |
NQYGQBFWNACLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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